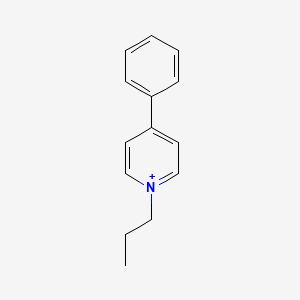

Pyridinium, 4-phenyl-1-propyl-

CAS No.: 106777-11-1

Cat. No.: VC19193193

Molecular Formula: C14H16N+

Molecular Weight: 198.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106777-11-1 |

|---|---|

| Molecular Formula | C14H16N+ |

| Molecular Weight | 198.28 g/mol |

| IUPAC Name | 4-phenyl-1-propylpyridin-1-ium |

| Standard InChI | InChI=1S/C14H16N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3/q+1 |

| Standard InChI Key | BYZXAJYUFWGUJG-UHFFFAOYSA-N |

| Canonical SMILES | CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

The pyridinium, 4-phenyl-1-propyl- cation (IUPAC name: 4-phenyl-1-propylpyridinium) consists of a six-membered aromatic ring with a positively charged nitrogen atom at the 1-position. The 4-position is occupied by a phenyl group, while a three-carbon propyl chain extends from the nitrogen. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 198.28 g/mol | |

| Exact mass | 198.1277 g/mol | |

| LogP (partition coefficient) | 0.055 | |

| Polar surface area | 3.88 Ų |

The iodide salt (4-phenyl-1-propylpyridinium iodide) has a molecular weight of 325.188 g/mol and a melting point of 144–146°C . Crystallographic data for the pure cation remain unreported, but its ionic nature suggests strong intermolecular electrostatic interactions in solid-state forms.

Synthesis and Derivatives

Synthetic Routes

The iodide salt is synthesized via quaternization of pyridine derivatives. A common method involves reacting 4-phenylpyridine with propyl iodide under controlled conditions . This alkylation proceeds via nucleophilic substitution, yielding the pyridinium iodide salt. Alternative pathways may employ propylating agents like propyl triflate or tosylate to enhance reaction efficiency.

Patent US6297375B1 discloses methods for functionalizing 4-phenylpyridine derivatives, including introducing alkyl and aryl groups. While the patent focuses on trifluoromethyl- and morpholine-substituted analogs, its techniques—such as Suzuki-Miyaura coupling for aryl group installation—are applicable to synthesizing the 4-phenyl-1-propyl- scaffold.

Structural Derivatives

Modifications to the propyl chain or phenyl group alter the compound’s properties. Examples include:

-

N-n-Propyl-4-phenylpyridinium iodide: The iodide salt’s crystalline structure facilitates its use in X-ray diffraction studies .

-

4-(3-Phenylpropyl)pyridine: A neutral analog (CAS 2057-49-0) with a boiling point of 186°C at 2.40 mmHg, used in specialty chemical applications .

Physicochemical Properties

Thermal Stability

The iodide salt decomposes at temperatures exceeding 146°C , while the cation’s stability in ionic liquids or solutions depends on counterion interactions. Differential scanning calorimetry (DSC) data for the pure cation are unavailable, but its iodide form’s sharp melting point suggests high crystallinity.

Solubility and Reactivity

As a cationic species, pyridinium, 4-phenyl-1-propyl- exhibits high solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). Its iodide salt’s solubility profile is critical for applications in electrochemistry, where ionic conductivity is paramount. The compound’s low LogP (0.055) indicates limited lipid permeability, relevant to its toxicological behavior.

Applications in Research and Industry

Organic Synthesis

The iodide salt serves as a phase-transfer catalyst in alkylation and acylation reactions. Its bulky structure enhances stereoselectivity in asymmetric syntheses. For example, it facilitates the preparation of chiral amines via kinetic resolution .

Materials Science

The cation’s aromaticity and charge make it suitable for ionic liquids. Such liquids are employed in battery electrolytes and green chemistry solvents due to their low volatility and thermal stability .

Exposure Mitigation

Personal protective equipment (PPE) such as nitrile gloves, goggles, and fume hoods are mandatory during handling. Spills require neutralization with inert absorbents and disposal per local regulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume